N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, and the product is characterized using techniques such as single crystal X-ray diffraction (XRD) analysis . The intermolecular interactions, including hydrogen bonding and π-ring interactions, play a crucial role in stabilizing the supramolecular assembly of the compound .
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding carboxylic acids, while reduction reactions may yield alcohol derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing different heterocyclic and bioactive compounds . In biology, it has been tested for its biological activities, including analgesic, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of various diseases . Additionally, it has applications in the food industry, dye and pigment preparation, and as analytical reagents and chemo-sensors .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity . For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a therapeutic agent . The quantum parameters of the compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), also play a role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide can be compared with other similar compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide . While both compounds share a similar pyrazole core, their substituents and functional groups differ, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-17(20-18(23)14-9-11-16(25-3)12-10-14)19(24)22(21(13)2)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
InChI Key |
YCHYDLAQYDSZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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